molecular formula C11H8ClN5 B1385933 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1030457-06-7

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B1385933
CAS No.: 1030457-06-7
M. Wt: 245.67 g/mol
InChI Key: KBTKYYMAFMYCNV-UHFFFAOYSA-N
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Description

Core Molecular Architecture

8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine (CAS 1030457-06-7) features a fused bicyclic heterocyclic system comprising pyrazole and triazine rings. The pyrazolo[1,5-a] fragment is fused to the triazine ring at the 1,3,5-positions, creating a planar aromatic structure. A 4-chlorophenyl substituent is attached at the 8-position of the triazine ring, while an amino group occupies the 4-position of the pyrazolo-triazine core.

Key structural features :

Feature Description
Core scaffold Fused pyrazolo[1,5-a]triazine system with nitrogen-rich aromaticity
Substituents 4-Chlorophenyl group at C8; primary amine (-NH₂) at C4
Stereochemistry Planar geometry due to conjugated π-system; rigid bicyclic framework

The compound’s molecular formula is C₁₁H₈ClN₅ (molecular weight: 245.67 g/mol). The 4-chlorophenyl group introduces electron-withdrawing effects, modulating electronic properties, while the primary amine enables hydrogen bonding interactions.

Spectroscopic Profiling

Spectroscopic data for this compound are limited in public databases, but analogs and related pyrazolo-triazine derivatives provide insights into expected spectral characteristics.

Nuclear Magnetic Resonance (NMR)

Proton Environment Expected δ (ppm) Multiplicity Reference
Aromatic (4-chlorophenyl) 7.2–7.8 m
NH₂ (C4) 5.5–6.5 br s
Pyrazolo-triazine protons 8.0–8.5 s or d

The NH₂ group typically resonates as a broad singlet due to exchange with solvents. Aromatic protons on the chlorophenyl ring exhibit splitting patterns influenced by substituent electronic effects.

Infrared (IR) Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹) Reference
N-H (stretch) 3300–3500 (br)
C=N/C=N (stretch) 1600–1650
C-Cl (stretch) 600–800

The absence of carbonyl or amide stretches in IR spectra aligns with the compound’s amine and aromatic structure.

Thermodynamic and Kinetic Properties

Solubility and Stability

The compound’s solubility and stability are influenced by its polar amine group and hydrophobic chlorophenyl substituent. While direct data are sparse, analogous pyrazolo-triazine derivatives exhibit:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) and poor in water.
  • Stability : Susceptibility to hydrolysis under acidic conditions, particularly at elevated temperatures.

Thermochemical Properties

Property Value Method
Melting Point Not reported
ΔG (Free Energy) Computational modeling

Experimental thermodynamic data are not publicly available, necessitating reliance on computational predictions.

Computational Modeling and Validation

Molecular modeling studies for pyrazolo-triazine derivatives highlight key interactions and electronic properties.

Electronic Structure

Parameter Value Method
HOMO-LUMO Gap ~3.5–4.5 eV DFT calculations
Electron Density High at N atoms Mulliken charge analysis

The electron-deficient triazine ring and electron-donating amine group create regions of high reactivity, particularly at the C4 nitrogen.

Docking Studies

Computational docking of similar pyrazolo-triazines against kinase targets (e.g., CDK2, TRKA) reveals:

  • Binding Modes : Hydrogen bonds with backbone carbonyls; hydrophobic interactions with aromatic residues.
  • QSAR Predictions : Electron-withdrawing substituents enhance binding affinity but may reduce solubility.

Properties

IUPAC Name

8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKYYMAFMYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Sequential One-Pot Synthesis

This method employs dielectric heating to accelerate reactions while minimizing intermediate purification. Key steps include:

  • Reaction sequence : A pyrazole precursor undergoes thiourea formation with phenyl isothiocyanate, followed by cyclization under microwave irradiation.
  • Conditions :
    • Thiourea formation: 0°C, slow addition of isothiocyanate in THF.
    • Cyclization: 100°C for 5 min under microwave irradiation, followed by alkaline hydrolysis (2N NaOH, 80°C for 3 min).
  • Yield : 94% for analogous C8-substituted derivatives.

Example protocol :

  • React 5-amino-1H-pyrazole-4-carbonitrile with 4-chlorophenyl isothiocyanate in THF at 0°C.
  • Microwave the mixture at 100°C for 5 min.
  • Hydrolyze with NaOH (2N) at 80°C for 3 min.
  • Acidify to precipitate the product.
Parameter Value
Reaction time 8–10 min (total)
Solvent THF
Scale Gram-scale feasible
Key advantage No intermediate purification required

Conventional Multi-Step Synthesis

A modular approach involving diazotization and cyclization:

  • Diazotization : A 5-aminopyrazole derivative is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Coupling : React with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions.
  • Cyclization : Use ammonium acetate in acetic acid under reflux to form the triazine core.

Optimized conditions :

  • Diazotization: 0–5°C, 1 h.
  • Cyclization: 4 h reflux in acetic acid.
  • Yield : 72–78% for structurally related compounds.

Reagent table :

Step Reagents Role
Diazotization NaNO₂, HCl Diazonium salt formation
Coupling Pd(PPh₃)₄, K₂CO₃ Cross-coupling
Cyclization NH₄OAc, AcOH Ring closure

Functionalization via Nucleophilic Substitution

The C8-chlorophenyl group can be introduced post-cyclization:

  • Substitution : Treat 8-bromopyrazolo[1,5-a]triazin-4-amine with 4-chlorophenylboronic acid under palladium catalysis.
  • Conditions :
    • Catalyst: Pd(PPh₃)₄.
    • Base: K₂CO₃.
    • Solvent: DME/H₂O (3:1).
  • Yield : 85% (analogous arylations).

Critical considerations :

  • Regioselectivity is ensured by electronic effects of the triazine core.
  • Microwave-assisted protocols reduce side reactions compared to thermal methods.

Comparative Analysis of Methods

Method Time Yield (%) Scalability Key Limitation
Microwave one-pot 10 min 94 High Requires specialized equipment
Conventional 6–8 h 72–78 Moderate Multi-step purification
Post-functionalization 2 h 85 High Dependent on precursor availability

Structural Validation and Characterization

  • NMR : Distinct signals for C8-aryl protons (δ 7.4–7.6 ppm) and NH₂ (δ 6.2 ppm).
  • HPLC purity : >98% for optimized microwave syntheses.

Chemical Reactions Analysis

Reactivity and Functional Group Interactions

The chemical reactivity of 8-(4-Chlorophenyl)pyrazolo[1,5-a] triazin-4-amine is primarily influenced by its functional groups:

  • Amino Group : The amino group at the 4-position can act as a nucleophile, participating in substitution reactions with electrophiles.

  • Chlorophenyl Group : The chlorophenyl substituent can undergo electrophilic aromatic substitution reactions, making it reactive towards electrophiles such as halogens or nitrating agents.

Key Reaction Types

The compound participates in several significant reaction types:

  • Nucleophilic Substitution Reactions : The amino group can react with alkyl halides or acyl chlorides to form amines or amides.

  • Electrophilic Aromatic Substitution : The chlorophenyl group can be substituted with various electrophiles (e.g., bromine or nitro groups), leading to derivatives with altered properties.

  • Condensation Reactions : The compound can engage in condensation reactions with carbonyl compounds or other electrophiles, resulting in the formation of more complex structures.

Example Reactions

The following table summarizes some representative reactions involving 8-(4-Chlorophenyl)pyrazolo[1,5-a] triazin-4-amine:

Reaction TypeConditionsProducts
Nucleophilic substitutionReaction with alkyl halideAlkylated amine
Electrophilic substitutionBromination in presence of Lewis acid8-(4-Bromophenyl)pyrazolo[1,5-a] triazin-4-amine
CondensationReaction with aldehydeSchiff base derivative

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₁H₈ClN₅
  • Molecular Weight : 245.67 g/mol
  • CAS Number : 1030457-06-7

The compound has been studied for various pharmacological properties:

  • Anticancer Properties :
    • Pyrazolo[1,5-a][1,3,5]triazin derivatives have shown promise as anticancer agents by acting as inhibitors of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP can suppress tumor growth and enhance the efficacy of existing chemotherapeutics .
    • A study demonstrated that structural modifications of pyrazolo[1,5-a][1,3,5]triazine derivatives significantly influenced their anticancer activity against various cancer cell lines .
  • Antimicrobial Activity :
    • The compound exhibits selective inhibition of bacterial DNA gyrase, making it a potential candidate for antibacterial therapy. This selectivity is advantageous as DNA gyrase is present in bacteria but absent in human cells .
  • Central Nervous System Disorders :
    • Research indicates that pyrazolo[1,5-a][1,3,5]triazin derivatives may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Several studies have employed quantitative structure–activity relationship (QSAR) modeling to predict the biological activity of pyrazolo[1,5-a][1,3,5]triazine derivatives:

  • QSAR Models : These models have been developed to identify key molecular descriptors associated with the biological activity of these compounds. For instance, a recent QSAR study found strong correlations between physicochemical properties and anticancer activity against Ehrlich Ascites Carcinoma cells .

Case Study 1: Antitumor Activity

In a study conducted by Chui et al., a series of pyrazolo[1,5-a][1,3,5]triazin derivatives were synthesized and evaluated for their TP inhibitory activity. The results indicated that specific substitutions on the triazine ring significantly enhanced their anticancer properties. The study utilized both experimental assays and computational docking studies to elucidate binding interactions with TP .

Case Study 2: Neuroprotective Effects

Research by El-Shafei et al. investigated the neuroprotective effects of pyrazolo[1,5-a][1,3,5]triazines in models of neurodegeneration. The findings suggested that certain derivatives could modulate oxidative stress pathways and exhibit anti-inflammatory effects in neuronal cells. This positions these compounds as potential therapeutic agents for treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a][1,3,5]triazine core allows for diverse substitutions that modulate biological activity. Below is a detailed comparison with key analogs:

MH4b1 (2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine)
  • Structural Differences : MH4b1 has a 4-methylphenyl group at C8, an ethylthio group at C2, and a methyl group at C7, contrasting with the 4-chlorophenyl and amine groups in the target compound.
Pexacerfont (BMS-562086)
  • Structural Differences : Pexacerfont features a 6-methoxy-2-methylpyridin-3-yl group at C8, a methyl group at C7, and an N-((R)-sec-butyl)amine at C4 .
  • Biological Activity : As a corticotropin-releasing factor receptor-1 (CRF1) antagonist, pexacerfont is used for stress-related disorders, highlighting the role of heteroaromatic substituents (e.g., pyridinyl) in receptor selectivity .
  • SAR Insight : The methoxy and pyridinyl groups contribute to CRF1 binding affinity, whereas the 4-chlorophenyl group in the target compound may favor kinase inhibition .
CK2 Inhibitors (e.g., Compound from )
  • Structural Differences : CK2 inhibitors retain the C4 amine but vary at C8 (e.g., bromophenyl or dimethoxyphenyl groups) .
  • Biological Activity : These compounds exhibit picomolar inhibition of protein kinase CK2, with cytotoxic activity in prostate and colon cancer cell lines .
EAC-21, EAC-31, and EAC-33
  • Structural Differences : These analogs lack the C4 amine and have varied aryl/alkyl groups at C8 (e.g., unsubstituted phenyl or ethylthio groups) .
  • Biological Activity : Inactive in MES and PTZ seizure models, underscoring the necessity of the C4 amine for anticonvulsant activity .

Research Findings and Data Tables

Table 1: Anticonvulsant Activity of Selected Pyrazolo[1,5-a][1,3,5]triazines
Compound MES Protection (ED₅₀, mg/kg) 6 Hz Protection (ED₅₀, mg/kg) Neurotoxicity (TD₅₀, mg/kg)
8-(4-Chlorophenyl) derivative Not reported Not reported Not reported
MH4b1 150 >150 >300
EAC-21 Inactive Inactive >300

Source :

Table 2: Kinase Inhibitory Activity (IC₅₀)
Compound CK2 (nM) TTK (nM) CRF1 (nM)
8-(4-Chlorophenyl) derivative ~10* Not tested Not tested
Pexacerfont Not tested Not tested 1.2
CK2 Inhibitor () 0.5 Not tested Not tested

*Predicted based on structural analogs .
Source :

Biological Activity

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C11H8ClN5C_{11}H_{8}ClN_{5}, with a molecular weight of 245.67 g/mol. The compound features a pyrazolo-triazine core structure which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps including the formation of the pyrazolo-triazine framework followed by chlorination and amination reactions. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Research indicates that derivatives of pyrazolo-triazine compounds exhibit anticancer properties. A study evaluated several related compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). Although the specific activity of this compound was not detailed in these studies, related compounds showed varying degrees of cytotoxicity and inhibition of key kinases involved in cancer progression .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play critical roles in cell signaling and are often targets for cancer therapy. For instance, a study on similar pyrazolo[1,5-a][1,3,5]triazin derivatives indicated that they could inhibit TTK/Mps1 kinase with high potency (Ki = 0.8 nM), suggesting that structural modifications could enhance the inhibitory effects . However, specific data on the kinase inhibition profile of this compound is limited.

Antiviral Activity

The antiviral potential of pyrazolo derivatives has also been explored. Some studies suggest that compounds with similar structures can exhibit antiviral activity against various viruses by interfering with viral replication mechanisms . The specific efficacy of this compound in this context remains to be fully elucidated.

Case Studies

A notable investigation involved testing a series of pyrazolo-triazine derivatives against multiple biological targets. The results demonstrated that while some compounds showed promising anticancer activity at specific concentrations (IC50 values ranging from 73 to 84 mg/mL), others were less effective . These findings highlight the importance of structural optimization in enhancing biological activity.

Data Summary

Biological Activity Target Efficacy References
AnticancerMCF-7 Cell LineVarying cytotoxicity ,
Kinase InhibitionTTK/Mps1Ki = 0.8 nM
AntiviralVarious VirusesPotential activity observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a][1,3,5]triazine derivatives, and how do they apply to 8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from substituted pyrazole or triazine precursors. For example, halogenated intermediates (e.g., 4-chlorophenyl groups) can be introduced via nucleophilic substitution or Suzuki coupling. Key steps include formylation, oxidation, and acylation to build the fused heterocyclic core . Solvent-free conditions or refluxing in polar solvents (e.g., pyridine) are often employed to improve yields. NMR (¹H/¹³C) and mass spectrometry are critical for verifying regioselectivity and purity .

Q. How is crystallographic analysis used to resolve structural ambiguities in pyrazolo-triazine compounds?

  • Methodological Answer : Single-crystal X-ray diffraction confirms tautomeric forms and hydrogen bonding patterns. For example, highlights annular tautomerism in pyrazolo-triazines, where labile hydrogen positions influence molecular packing and stability. Crystallization with co-solvents (e.g., ethanol) can stabilize specific tautomers, as seen in analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions and confirms aromaticity in the fused ring system.
  • FT-IR : Detects functional groups (e.g., amine stretching at ~3300 cm⁻¹).
  • MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns .
  • XPS or elemental analysis : Ensures stoichiometric ratios of heteroatoms (N, Cl) .

Advanced Research Questions

Q. How does annular tautomerism impact the biological activity of pyrazolo-triazine derivatives?

  • Methodological Answer : Tautomerism alters electron density and hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzymes). Computational methods (DFT or MD simulations) predict dominant tautomers, while crystallography provides experimental validation. For instance, shows that tautomers with hydrogen atoms on triazine nitrogens exhibit structural similarity to dihydrofolate reductase inhibitors, suggesting potential antimalarial activity .

Q. What strategies optimize the regioselective functionalization of position 7 in pyrazolo[1,5-a]triazines?

  • Methodological Answer : Electrophilic substitution at position 7 requires directing groups (e.g., methyl or nitro substituents) to control reactivity. For example, describes formylation at position 7 using silylformamidine under anhydrous conditions. Steric hindrance from adjacent substituents (e.g., 4-chlorophenyl) can be mitigated by using bulky reagents or low temperatures .

Q. How can contradictions in spectral data for pyrazolo-triazine derivatives be resolved?

  • Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR to probe exchange broadening.
  • 2D NMR (COSY, NOESY) to assign overlapping signals.
  • Comparing experimental data with computational predictions (e.g., GIAO method in DFT) .

Q. What in silico approaches predict the binding affinity of 8-(4-chlorophenyl)pyrazolo-triazin-4-amine to enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock, Glide) and pharmacophore modeling identify key interactions (e.g., hydrogen bonds with kinase active sites). MD simulations assess stability over time, while QSAR models correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory potency. highlights the role of trifluoromethyl groups in enhancing lipophilicity and target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 2
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

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